An In-depth Technical Guide to the Chemical Properties of N,N-Diethylglycine Methyl Ester
An In-depth Technical Guide to the Chemical Properties of N,N-Diethylglycine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylglycine methyl ester, also known as methyl 2-(diethylamino)acetate, is a tertiary amine and an ester derivative of the amino acid glycine. Its unique bifunctional nature, possessing both a reactive ester group and a tertiary amine, makes it a valuable building block in organic synthesis and a compound of interest in pharmaceutical and medicinal chemistry. Tertiary amines are prevalent in many FDA-approved drugs, where they can enhance solubility and play a key role in the drug's biological activity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of N,N-Diethylglycine methyl ester, offering insights for its application in research and drug development.
Physicochemical Properties
N,N-Diethylglycine methyl ester is a colorless to light yellow liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 30280-35-4 | [3] |
| Molecular Formula | C₇H₁₅NO₂ | [3] |
| Molecular Weight | 145.20 g/mol | [3] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 86 °C / 57 mmHg | [2] |
| Flash Point | 55 °C | [2] |
| Specific Gravity | 0.93 | [2] |
| Refractive Index | 1.42 | [2] |
| Purity | >98.0% (GC) | [2] |
Synthesis of N,N-Diethylglycine Methyl Ester
The synthesis of N,N-disubstituted glycine esters can be achieved through a two-step process involving the formation of a chloroacetate followed by nucleophilic substitution with a secondary amine.[4] A general protocol for the synthesis of N,N-Diethylglycine methyl ester is outlined below.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Methyl Chloroacetate
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Add methanol to the flask and cool it in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the cooled methanol with continuous stirring. The reaction is exothermic and generates HCl gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting methyl chloroacetate can be used directly in the next step or purified by distillation.
Step 2: Synthesis of N,N-Diethylglycine Methyl Ester
-
In a separate reaction vessel, place the synthesized methyl chloroacetate.
-
Add an excess of diethylamine to the methyl chloroacetate at room temperature with stirring.[4]
-
The reaction is typically stirred for 1-2 hours at room temperature.[4]
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, the excess diethylamine and any solvent can be removed under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure N,N-Diethylglycine methyl ester.
Caption: Synthesis of N,N-Diethylglycine methyl ester.
Reactivity Profile
The chemical reactivity of N,N-Diethylglycine methyl ester is dictated by its two primary functional groups: the ester and the tertiary amine.
Reactions of the Ester Group
-
Hydrolysis: The ester group can be hydrolyzed under both acidic and basic conditions to yield N,N-diethylglycine and methanol. Basic hydrolysis (saponification) is typically irreversible and goes to completion.[5] The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[6]
-
Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst.[7] For example, reacting N,N-Diethylglycine methyl ester with ethanol would yield N,N-diethylglycine ethyl ester and methanol. This process is an equilibrium reaction, and an excess of the reactant alcohol is often used to drive the reaction to completion.[1]
Reactions of the Tertiary Amine Group
The tertiary amine group in N,N-Diethylglycine methyl ester is a nucleophilic and basic center. It can participate in a variety of reactions, including:
-
Salt Formation: As a base, it readily reacts with acids to form quaternary ammonium salts.
-
Oxidation: Tertiary amines can be oxidized to form N-oxides.
-
Role in Drug Metabolism: In a biological context, tertiary amines can be metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites through reactions like N-dealkylation and N-oxidation.[8]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃), a singlet for the methylene protons adjacent to the carbonyl group (N-CH₂-C=O), a quartet for the methylene protons of the ethyl groups (N-CH₂-CH₃), and a triplet for the methyl protons of the ethyl groups (N-CH₂-CH₃). For the related compound, N,N-dimethylglycine ethyl ester, the chemical shifts are approximately: 4.20 ppm (quartet, O-CH₂), 3.16 ppm (singlet, N-CH₂), 2.36 ppm (singlet, N-(CH₃)₂), and 1.29 ppm (triplet, O-CH₂-CH₃).[9]
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon of the ester, the methoxy carbon, the methylene carbons of the glycine backbone and the ethyl groups, and the methyl carbons of the ethyl groups. Typical chemical shifts for carbons in esters are in the range of 170-185 ppm for the carbonyl carbon.[10]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations and C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 145.11028 Da.[11] Under electrospray ionization (ESI) conditions, the compound is expected to readily form a protonated molecule [M+H]⁺ with an m/z of 146.11756.[11]
Analytical Methodologies
The purity and concentration of N,N-Diethylglycine methyl ester can be determined using chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of volatile compounds like N,N-Diethylglycine methyl ester.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the sample in a suitable solvent such as ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to a high m/z range (e.g., 40-300 amu) to capture the molecular ion and characteristic fragment ions.
-
Caption: GC-MS analysis workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of N,N-Diethylglycine methyl ester, particularly for non-volatile impurities or for monitoring reactions in solution.
Methodology Insights
-
Column: A reverse-phase column (e.g., C18) is typically used.[12]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) is commonly employed.[12] The acidic modifier helps to protonate the tertiary amine, leading to better peak shape.
-
Detection: UV detection may be challenging due to the lack of a strong chromophore. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are more suitable detection methods.[7]
Applications in Research and Drug Development
The unique structure of N,N-Diethylglycine methyl ester makes it a versatile tool in several areas of scientific research.
-
Peptide Synthesis: Esters of amino acids are fundamental building blocks in peptide synthesis.[13] While not as common as other protected amino acids, N,N-dialkylated glycine derivatives can be incorporated into peptides to introduce conformational constraints or to mimic post-translational modifications.
-
Drug Delivery and Prodrugs: The ester group can be designed to be labile under physiological conditions, making it a candidate for use in prodrug strategies. The tertiary amine can improve the aqueous solubility and pharmacokinetic properties of a parent drug molecule.
-
Dermal Penetration Enhancer: Related N,N-dialkylamino acid esters have been investigated as dermal penetration enhancers, which facilitate the absorption of drugs through the skin.[6]
Safety and Handling
N,N-Diethylglycine methyl ester is a flammable liquid and should be handled with appropriate safety precautions.[2]
-
GHS Hazards: While specific GHS classifications for the methyl ester are not universally available, the parent compound, N,N-diethylglycine, is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14] It is prudent to handle the ester with similar precautions.
-
Handling: Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
Conclusion
N,N-Diethylglycine methyl ester is a valuable chemical entity with a range of potential applications in organic synthesis and pharmaceutical sciences. Its synthesis is straightforward, and its reactivity can be selectively controlled at either the ester or the tertiary amine functionality. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development endeavors. Further exploration of its role in areas such as peptide modification and drug delivery is warranted.
References
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem. National Center for Biotechnology Information. [Link]
- CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents.
-
HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC Technologies. [Link]
-
N,n-diethylglycine methyl ester (C7H15NO2) - PubChemLite. PubChem. [Link]
-
The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Science Publishing. [Link]
-
N,N-Diethylglycine Methyl Ester 98.0+%, TCI America™ | Fisher Scientific. Fisher Scientific. [Link]
-
Transesterification - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Methyl 2-(ethylamino)acetate - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. National Institutes of Health. [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Human Metabolome Database. [Link]
-
Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois Urbana-Champaign. [Link]
- CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents.
-
De-esterification of amino acid esters. ResearchGate. [Link]
-
Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. [Link]
-
Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Raines Lab. [Link]
-
Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. PubMed. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]
-
Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society. [Link]
-
The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Research Press. [Link]
-
Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1. Livsmedelsverket. [Link]
-
High performance purification process of methyl and ethyl esters produced by transesterification. CONICET Digital. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- CN1167668C - Synthetic method of N, N-disubstituted glycine ester - Google Patents.
-
Ester synthesis by transesterification. Organic Chemistry Portal. [Link]
-
Full article: Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Taylor & Francis Online. [Link]
-
Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. PubMed. [Link]
-
2.2 Carboxy Group. Thieme. [Link]
-
N,N-Diethylglycine. SIELC Technologies. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents [patents.google.com]
- 3. Evaluation of the methyl ester O-methyl acetate derivative of muramic acid for the determination of peptidoglycan in environmental samples by ion-trap GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lobachemie.com [lobachemie.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. N,N-Diethylglycine | SIELC Technologies [sielc.com]
- 13. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raineslab.com [raineslab.com]
